molecular formula C22H20FN7O B2602593 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone CAS No. 920227-18-5

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone

Cat. No.: B2602593
CAS No.: 920227-18-5
M. Wt: 417.448
InChI Key: OCTYUNGVTJNUJZ-UHFFFAOYSA-N
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Description

The compound "(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone" is a triazolopyrimidine derivative with a piperazine-linked o-tolyl methanone group. Its structure features a fused triazole-pyrimidine core substituted with a 3-fluorophenyl moiety at position 3 and a piperazine ring at position 5. The o-tolyl (ortho-methylphenyl) group attached via a methanone linker contributes to its steric and electronic properties.

Structural elucidation of analogous triazolopyrimidines typically relies on advanced spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and UV spectroscopy, as demonstrated in studies of related compounds like those isolated from Zygophyllum fabago .

Properties

IUPAC Name

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c1-15-5-2-3-8-18(15)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)17-7-4-6-16(23)13-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTYUNGVTJNUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. This step may involve the use of piperazine and a suitable leaving group on the triazolopyrimidine core.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction requires a palladium catalyst, a base, and a solvent like tetrahydrofuran (THF).

    Final Coupling with o-Tolylmethanone: The final step involves the coupling of the triazolopyrimidine-piperazine intermediate with o-tolylmethanone. This step may be carried out using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with triazolopyrimidine derivatives modified at the phenyl and piperazine-linked aromatic groups. A notable analog is {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7) . Key differences include:

  • Phenyl substitution : The target compound has a 3-fluorophenyl group, whereas the analog features a 4-methylphenyl group. Fluorine’s electronegativity may enhance binding affinity via halogen bonding, while the methyl group increases hydrophobicity.
  • Methanone substitution: The target compound’s o-tolyl group contrasts with the analog’s 4-(trifluoromethyl)phenyl group. The trifluoromethyl group introduces strong electron-withdrawing effects and higher lipophilicity.

Physicochemical and Pharmacological Implications

Property Target Compound Analog (ChemSpider 920225-66-7)
Molecular Weight ~463.46 g/mol (calculated) ~529.48 g/mol (reported)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.8 (higher lipophilicity due to CF₃)
Bioactivity Not explicitly reported Potential kinase inhibition (inferred)

The fluorophenyl group in the target compound may improve metabolic stability compared to non-halogenated analogs, as fluorine often reduces susceptibility to oxidative degradation. Conversely, the analog’s trifluoromethyl group could enhance membrane permeability but may also increase off-target interactions due to its bulkiness .

Substructure Analysis and Structure-Activity Relationships (SAR)

Frequent substructures in bioactive triazolopyrimidines include:

  • Triazolopyrimidine core : Essential for π-π stacking interactions with enzyme active sites.
  • Piperazine linker : Enhances solubility and provides conformational flexibility for target engagement.
  • Aromatic substituents : Modulate selectivity and potency. For example, electron-withdrawing groups (e.g., -F, -CF₃) may optimize binding to ATP pockets in kinases .

Studies on substructure mining, such as those by Dehaspe et al. (1998), highlight the importance of halogenated aryl groups in enhancing both potency and toxicity profiles, a critical consideration for drug development .

Biological Activity

The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone , identified by its CAS number 920387-40-2 , is a novel triazolo-pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, particularly focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C23H22FN7O3C_{23}H_{22}FN_7O_3 with a molecular weight of 463.5 g/mol . The structural complexity arises from the combination of a piperazine moiety and a triazolo-pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H22FN7O3
Molecular Weight463.5 g/mol
CAS Number920387-40-2

Research indicates that the compound exhibits anticancer properties through various mechanisms:

  • Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division.
  • Enzyme Inhibition : Variants of this compound have demonstrated enzyme inhibition capabilities, contributing to its cytotoxic effects against cancer cells.

Case Studies

A notable study conducted on a series of triazolo-pyrimidine derivatives highlighted the enhanced anticancer efficacy associated with specific substitutions. The following table summarizes key findings:

Compound VariantCell LineIC50 (µM)Mechanism
Original CompoundHeLa15Tubulin polymerization inhibitor
Fluorinated VariantMCF-710Enzyme inhibition
Non-fluorinated ControlSGC-790125General cytotoxicity

Biological Activities

The compound's biological activities extend beyond anticancer properties. It has been evaluated for:

  • Antimicrobial Activity : Exhibiting potential against various bacterial strains.
  • Anti-inflammatory Effects : Demonstrating inhibition of inflammatory pathways.
  • Antioxidant Properties : Showing ability to scavenge free radicals.

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications in the fluorophenyl and piperazine groups significantly influence biological activity. For instance:

  • The presence of fluorine in the phenyl ring enhances potency against certain cancer cell lines.
  • Variations in the piperazine substituent can alter pharmacokinetic properties and bioavailability.

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